An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-N-(3-phenylpropyl)benzamide
An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-N-(3-phenylpropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-hydroxy-N-(3-phenylpropyl)benzamide. In the landscape of drug discovery and development, a thorough understanding of a compound's physical and chemical characteristics is paramount. These properties are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document is structured to provide not only the available data for 2-hydroxy-N-(3-phenylpropyl)benzamide but also to offer detailed, field-proven methodologies for the experimental determination of these critical parameters.
Compound Identification and Structure
2-Hydroxy-N-(3-phenylpropyl)benzamide is a benzamide derivative characterized by a hydroxyl group at the 2-position of the benzoyl ring and a 3-phenylpropyl substituent on the amide nitrogen.
| Identifier | Value | Source |
| IUPAC Name | 2-hydroxy-N-(3-phenylpropyl)benzamide | - |
| CAS Number | 153810-66-3 | [1] |
| Molecular Formula | C₁₆H₁₇NO₂ | [2] |
| Molecular Weight | 255.31 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2O | [2] |
| InChI Key | NCGDIICSZWHCQX-UHFFFAOYSA-N | [2] |
Core Physicochemical Properties: Data and Experimental Determination
A comprehensive physicochemical profile is crucial for predicting a compound's behavior in biological systems. Below is a summary of the available data for 2-hydroxy-N-(3-phenylpropyl)benzamide, supplemented with detailed protocols for the experimental determination of key parameters.
| Property | Experimental Value | Predicted Value | Notes |
| Melting Point | Not Available | Not Available | The melting point for the parent compound, benzamide, is 127-130 °C.[3] |
| Boiling Point | Not Available | Not Available | - |
| Aqueous Solubility | Not Available | LogSW: -3.86[4] | Benzamide derivatives are often poorly soluble in water.[5] |
| pKa | Not Available | Not Available | The phenolic hydroxyl group is expected to be weakly acidic, while the amide proton is very weakly acidic. |
| LogP | Not Available | 3.95[4] | This value suggests significant lipophilicity. |
Thermal Properties: Melting Point
The melting point is a fundamental indicator of a compound's purity and thermal stability. For crystalline solids, a sharp melting point range is indicative of high purity.
This method is a straightforward and widely used technique for determining the melting point of a solid.
Methodology:
-
Sample Preparation: Ensure the sample of 2-hydroxy-N-(3-phenylpropyl)benzamide is thoroughly dried and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Causality Behind Experimental Choices:
-
A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate determination.
-
Using a finely powdered sample ensures uniform heat distribution.
Aqueous Solubility
Aqueous solubility is a critical parameter that directly impacts a drug's absorption and bioavailability. Poor aqueous solubility is a common challenge in drug development.[5]
The shake-flask method is the gold standard for determining aqueous solubility due to its direct measurement of the equilibrium concentration.[6]
Methodology:
-
Sample Preparation: Add an excess amount of solid 2-hydroxy-N-(3-phenylpropyl)benzamide to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. For finer suspensions, centrifugation or filtration using a low-binding filter (e.g., PVDF) is necessary to separate the solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units of mg/mL or µg/mL.
Trustworthiness of the Protocol:
-
The use of an excess of the solid ensures that the resulting solution is saturated.
-
Confirming that the measured solubility does not change with a longer equilibration time validates that equilibrium has been reached.
Caption: Workflow for the shake-flask solubility determination method.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property profoundly influences a compound's solubility, permeability, and receptor binding.[7] For 2-hydroxy-N-(3-phenylpropyl)benzamide, the phenolic hydroxyl group is the most likely ionizable group in the physiologically relevant pH range.
Potentiometric titration is a classic and reliable method for pKa determination, particularly for compounds with sufficient solubility in the titration medium.[8]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 2-hydroxy-N-(3-phenylpropyl)benzamide in a suitable co-solvent system (e.g., methanol-water mixture) if aqueous solubility is low.[7][9]
-
Titration Setup: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved carbon dioxide. Immerse a calibrated pH electrode in the solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading stabilizes.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.
Expertise & Experience:
-
The choice of co-solvent is critical. It must be able to dissolve the compound without significantly altering the pKa. Extrapolation methods, such as the Yasuda-Shedlovsky plot, can be used to estimate the aqueous pKa from measurements in different co-solvent ratios.[9]
-
For very poorly soluble compounds, HPLC-based methods can be an effective alternative.[10][11]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and metabolic stability.
RP-HPLC provides a rapid and resource-sparing alternative to the traditional shake-flask method for LogP determination, and it is particularly suitable for compounds with low aqueous solubility.[12][13][14]
Methodology:
-
Standard Selection: Choose a series of reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Chromatographic System: Utilize a C18 reverse-phase HPLC column with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Retention Time Measurement: Inject the test compound and the reference standards individually into the HPLC system and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Capacity Factor Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k) of the reference standards against their known LogP values. A linear regression of this plot yields a calibration curve.
-
LogP Determination: Determine the log k of 2-hydroxy-N-(3-phenylpropyl)benzamide and use the calibration curve to interpolate its LogP value.
Authoritative Grounding:
-
This method is widely accepted and recommended by regulatory bodies for the determination of lipophilicity.[14] The underlying principle is that the retention of a compound on a non-polar stationary phase is proportional to its lipophilicity.
Caption: Workflow for LogP determination using the RP-HPLC method.
Conclusion
While experimentally determined physicochemical data for 2-hydroxy-N-(3-phenylpropyl)benzamide is limited in the public domain, this guide provides a robust framework for its comprehensive characterization. The detailed protocols for determining key properties such as melting point, aqueous solubility, pKa, and LogP are based on established, reliable methodologies. Accurate and reproducible data for these parameters are indispensable for guiding medicinal chemistry efforts, designing appropriate formulations, and ultimately, for the successful development of new therapeutic agents.
References
-
(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. Available at: [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]
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Methods for Determination of Lipophilicity - Encyclopedia.pub. Available at: [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple - Ingenta Connect. Available at: [Link]
-
Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
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Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - Spiral. Available at: [Link]
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Determination of pKa Values by Liquid Chromatography - LCGC North America. Available at: [Link]
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Results of benzamide solubility measurements and computations. All... - ResearchGate. Available at: [Link]
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Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches | Request PDF - ResearchGate. Available at: [Link]
-
pKa Determination of a Non-hydro-soluble Chemical Substance, Issued from Chiral Chromatographic Solubility Profiles and Mat-pKa. Available at: [Link]
-
N-(2-hydroxy-1-phenylpropyl)benzamide|88122-92-3 - MOLBASE Encyclopedia. Available at: [Link]
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